NDM-1 inhibitor-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

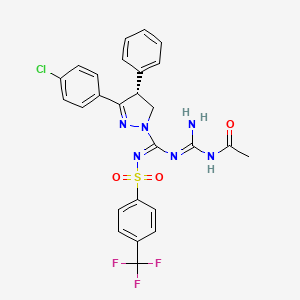

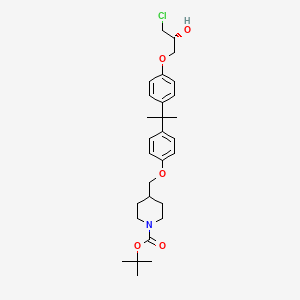

NDM-1 inhibitor-4, also known as compound 27, is a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). NDM-1 is an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating bacterial infections. The emergence of NDM-1 producing bacteria has posed a significant challenge in clinical settings due to their resistance to multiple antibiotics .

Preparation Methods

The synthesis of NDM-1 inhibitor-4 involves several steps. One of the methods includes the use of high throughput screening models to identify potential inhibitors from a library of small molecular compounds. The interaction between the hit compound and NDM-1 is analyzed using techniques such as fluorescence quenching, surface plasmon resonance (SPR) assay, and molecular docking analysis . The proteins present in the supernatant are purified through Ni²⁺ ion-affinity chromatography using a linear gradient of 45–400 mM imidazole in washing buffer (20 mM Tris–HCl, 500 mM NaCl, pH 7.9) .

Chemical Reactions Analysis

NDM-1 inhibitor-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiophene-carboxylic acid derivatives, which have shown inhibitory action on NDM-1 by giving a synergistic effect in combination with meropenem against Escherichia coli expressing NDM-1 . The major products formed from these reactions include the inhibition of NDM-1 activity and restoration of the susceptibility of meropenem against NDM-1 producing bacteria .

Scientific Research Applications

NDM-1 inhibitor-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of metallo-β-lactamases and to develop new inhibitors. In biology, it helps in understanding the resistance mechanisms of bacteria and the role of NDM-1 in antibiotic resistance. In medicine, it is crucial for developing new therapeutic strategies to combat infections caused by NDM-1 producing bacteria. In industry, it can be used in the development of new antibiotics and inhibitors to address the growing issue of antibiotic resistance .

Mechanism of Action

NDM-1 inhibitor-4 exerts its effects by binding to the active site of NDM-1, which contains two zinc ions. The inhibitor interacts with these zinc ions and the catalytic key amino acid residues, thereby inhibiting the enzyme’s activity. This prevents the hydrolysis of β-lactam antibiotics, restoring their efficacy against NDM-1 producing bacteria . The detailed mechanism involves the adjustment of the carbonyl group of the substrate at the binding site by Zn1, while Zn2 interacts with the amide nitrogen and the carboxyl group of β-lactam antibiotics .

Comparison with Similar Compounds

NDM-1 inhibitor-4 is unique compared to other similar compounds due to its specific interaction with the zinc ions at the active site of NDM-1. Similar compounds include thiophene-carboxylic acid derivatives, disulfiram, and metallodrugs like auranofin and colloidal bismuth subcitrate (CBS). These compounds also inhibit NDM-1 activity but may have different modes of action and efficacy .

Conclusion

This compound is a promising compound in the fight against antibiotic resistance. Its unique mechanism of action and potential applications in various scientific fields make it a valuable tool for researchers and clinicians. Continued research and development of such inhibitors are essential to address the growing threat of multidrug-resistant bacteria.

Properties

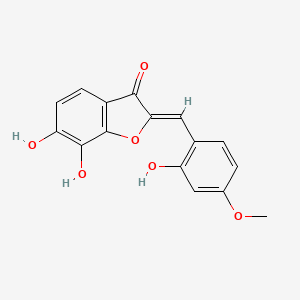

Molecular Formula |

C16H12O6 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

(2Z)-6,7-dihydroxy-2-[(2-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O6/c1-21-9-3-2-8(12(18)7-9)6-13-14(19)10-4-5-11(17)15(20)16(10)22-13/h2-7,17-18,20H,1H3/b13-6- |

InChI Key |

OEPXUPYNKGGCKD-MLPAPPSSSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)

![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)